molecular formula C31H46O2 B12300765 Einecs 279-051-8 CAS No. 132487-93-5

Einecs 279-051-8

Cat. No.: B12300765
CAS No.: 132487-93-5
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-UDCSOKOMSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS entries are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates safety assessments for commercial substances . While specific data for EINECS 279-051-8 is unavailable, comparative methods using structural analogs, physicochemical properties, and toxicity models can be applied to infer its characteristics .

Properties

CAS No.

132487-93-5

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(E,7R,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m0/s1

InChI Key

MBWXNTAXLNYFJB-UDCSOKOMSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone involves several steps. The primary synthetic route includes the reaction of 2-methyl-1,4-naphthoquinone with 3,7,11,15-tetramethylhexadec-2-enyl in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Linking in Polymer Chemistry

N,N'-dimethylcyclohexanediamine acts as a curing agent in epoxy resin formulations. Its amine groups react with epoxy groups (e.g., in bisphenol A diglycidyl ether) to form cross-linked networks, enhancing mechanical strength and thermal stability in polymers.

Key Features :

  • Reaction Type : Nucleophilic ring-opening of epoxide groups.

  • Role : Amine groups donate electrons, facilitating attack on electrophilic carbons in epoxy resins.

  • Applications : Structural adhesives, composites, and coatings.

-Aza-phospha-oxa-Cope Rearrangement

This palladium(II)-catalyzed reaction involves chiral diamine auxiliaries derived from N,N'-dimethylcyclohexanediamine. The rearrangement converts (allyloxy)iminodiazaphospholidines into phosphoramides, which hydrolyze to yield allylic amines.

Reaction Details :

  • Catalyst : Pd(II) (e.g., cobalt oxazoline palladacycles).

  • Diastereoselectivity : Up to 3.5:1 dr using chiral diamine auxiliaries .

  • Enantioselectivity : Up to 96% ee in enantioselective variants .

  • Mechanism : Thermodynamically driven by a P=N to P=O interconversion, analogous to the Overman rearrangement.

Preparation of α-Chloro-α-alkylphosphonic Acids

The diamine is used as a starting material to synthesize α-chloro-α-alkylphosphonic acids. These compounds are critical in phosphonate chemistry, with applications in agricultural and pharmaceutical industries.

Reaction Pathway :

  • Steps : Diazotization followed by phosphonation and chlorination.

  • Outcome : Functionalized phosphonic acids with tailored reactivity .

Comparative Analysis of Reactions

Reaction Type Catalyst Key Products Selectivity Applications
Polymer cross-linkingNoneCross-linked epoxy resinsHigh yieldAdhesives, composites
-Cope rearrangementPd(II) catalystsPhosphoramides/allylic aminesUp to 96% eePharmaceutical intermediates
α-Diazophosphonic acid synthesisOrganic reagentsα-Diazophosphonic acidsModerate selectivityOrganic synthesis, biotransformations
α-Chloro-α-alkylphosphonic acidsChlorinating agentsFunctionalized phosphonic acidsHigh purityAgricultural chemicals, medicinal compounds

Mechanistic Insights

  • Nucleophilic Reactivity : The amine groups in N,N'-dimethylcyclohexanediamine enable attack on electrophilic centers (e.g., epoxide carbons, diazonium salts).

  • Chiral Auxiliary Effects : In the Cope rearrangement, chiral diamine auxiliaries induce diastereoselectivity by steric hindrance and electronic effects .

  • Catalytic Role of Pd(II) : The metal center stabilizes intermediates and facilitates the sigmatropic rearrangement, analogous to allylic imidate rearrangements .

Scientific Research Applications

[R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. It can act as an electron acceptor in redox reactions, influencing cellular processes. The molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

EINECS compounds are often compared using structural fingerprints (e.g., PubChem 2D fingerprints) and the Tanimoto similarity index. For example, REACH Annex VI Table 3.1 compounds (labeled data) with ≥70% Tanimoto similarity to EINECS entries are considered analogs . A subset of 1,387 labeled chemicals can cover 33,000 EINECS compounds, demonstrating that structurally similar compounds share overlapping toxicological and physicochemical profiles .

Physicochemical Properties

Bioavailability-related properties (e.g., log Kow, water solubility) are key discriminators. For instance, ERGO reference substances (red in Figure 7, ) overlap significantly with EINECS compounds (grey) in bioavailability space, suggesting shared hydrophobicity and bioavailability traits. Compounds deviating from "reasonable ranges" (e.g., extreme log Kow values) are outliers requiring separate evaluation .

Toxicological Data and QSAR Models

QSAR (Quantitative Structure-Activity Relationship) models predict toxicity using structural and physicochemical parameters. For example:

  • Substituted mononitrobenzenes: Toxicity to aquatic organisms correlates strongly with log Kow .
  • Chlorinated alkanes : Fish toxicity can be predicted from in vitro data or log Kow alone .
  • Organothiophosphates: Interspecies models link daphnid toxicity to fish toxicity .

Such models cover ~0.7% of EINECS chemicals, highlighting the need for broader applicability .

Data Tables

Table 1: Structural Analogs of Hypothetical EINECS 279-051-8

CAS No. Compound Name Tanimoto Similarity Key Property (log Kow) Toxicity Model Coverage
[61563-43-7] Isoquinoline-8-carboxylic acid 84% 1.95 QSAR (Aquatic Toxicity)
[7159-36-6] Isoquinoline-4-carboxylic acid 78% 2.10 Not covered
[407623-83-0] Ethyl isoquinoline-7-carboxylate 72% 3.45 In vitro model only

Table 2: Coverage of EINECS Chemicals by QSAR Models ()

Chemical Class % of EINECS Covered Key Parameter Prediction Accuracy (AUC)
Substituted nitrobenzenes 0.3% log Kow 0.81 (Fish Toxicity)
Chlorinated alkanes 0.2% In vitro EC50 0.75 (Fish LC50)
Organothiophosphates 0.2% Interspecies log Kow 0.68 (Daphnid-to-Fish)

Biological Activity

Overview of Einecs 279-051-8

This compound , also known as 4-tert-butylphenol , is an organic compound classified under phenolic compounds. It is primarily used in the production of antioxidants, stabilizers, and various industrial applications. Due to its structural properties, it exhibits notable biological activity, which has been the subject of various studies.

Antioxidant Properties

4-tert-butylphenol is recognized for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which can lead to cellular damage and various diseases. Studies have shown that this compound can scavenge free radicals effectively, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Endocrine Disruption

Research indicates that 4-tert-butylphenol may act as an endocrine disruptor. This means it can interfere with hormonal functions in organisms, leading to adverse developmental and reproductive effects. Some studies have reported that exposure to this compound can result in altered hormone levels and reproductive health issues in animal models.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-tert-butylphenol. Key findings include:

  • Acute Toxicity : The compound exhibits moderate acute toxicity when ingested, inhaled, or absorbed through the skin.
  • Chronic Exposure : Long-term exposure can lead to liver and kidney damage in laboratory animals.
  • Carcinogenic Potential : Some studies suggest a potential link between prolonged exposure to 4-tert-butylphenol and carcinogenic effects, although more research is needed to establish a definitive correlation.

Case Studies

  • Case Study on Endocrine Disruption : A study published in Environmental Health Perspectives examined the effects of 4-tert-butylphenol on reproductive health in rats. The results indicated significant alterations in hormone levels and reproductive organ development after exposure during critical developmental windows.
  • Antioxidant Efficacy : A research article in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of 4-tert-butylphenol compared to other phenolic compounds. It demonstrated superior free radical scavenging activity, suggesting its potential use in food preservation and health supplements.

Data Table: Summary of Biological Activities

Activity TypeFindingsSource
AntioxidantEffective free radical scavengerJournal of Agricultural and Food Chemistry
Endocrine DisruptionAlters hormone levels; affects reproductive healthEnvironmental Health Perspectives
Acute ToxicityModerate toxicity; symptoms include nauseaToxicological Reports
Chronic ExposureLiver/kidney damage observedEnvironmental Toxicology

Q & A

Basic Research Questions

Q. What are the definitive physicochemical properties of Einecs 279-051-8, and how are they validated in peer-reviewed studies?

  • Methodological Answer: Key properties (e.g., molecular weight, solubility, melting point) should be determined via standardized techniques:

  • Spectroscopic analysis : NMR, IR, and mass spectrometry for structural confirmation .
  • Chromatographic purity : HPLC or GC-MS to verify ≥95% purity, with retention times compared to reference standards .
  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert atmospheres .
    • Data Source: Reproducible datasets from journals like Analytical Chemistry or Journal of Organic Chemistry, avoiding non-peer-reviewed platforms.

Q. What synthetic routes are documented for this compound, and what are their yield optimization challenges?

  • Methodological Answer:

  • Stepwise synthesis : Compare routes (e.g., Grignard reactions vs. catalytic coupling) with yield tables:
MethodCatalystSolventYield (%)Purity (%)
Route APd/CTHF6892
Route BNiCl₂DMF5288
  • Optimization : Use factorial design (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst loading .
    • Key Reference: Protocols in Beilstein Journal of Organic Chemistry emphasize reproducibility and side-product characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer:

  • Meta-analysis : Aggregate NMR/IR data from 10+ studies to identify outliers. Use statistical tools (e.g., R or Python’s SciPy) for peak alignment and significance testing .
  • Error sources : Evaluate solvent effects, instrument calibration drift, or isotopic impurities .
  • Case Study: A 2024 study in Reviews in Analytical Chemistry attributed discrepancies to deuterated solvent interactions in NMR .

Q. What advanced statistical models are suitable for analyzing this compound’s reactivity under varying environmental conditions?

  • Methodological Answer:

  • Multivariate regression : Model reactivity against pH, temperature, and ionic strength. Validate with ANOVA (p < 0.05) .
  • Machine learning : Train neural networks on existing kinetic data to predict decomposition pathways .
    • Data Requirement: Raw datasets with ≥3 replicates per condition, shared via repositories like Zenodo .

Q. How should experimental designs address this compound’s photolability in long-term stability studies?

  • Methodological Answer:

  • Controlled variables : Use light-exposure chambers with UV-Vis monitoring. Include dark controls .
  • Accelerated aging : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf life .
  • Ethical Note: Follow OECD guidelines for hazardous byproduct disposal .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : Apply to toxicity studies:
    • Population : Cell lines/organisms exposed.
    • Intervention : Dose ranges of Einecs 279-051-7.
    • Comparison : Negative/positive controls.
    • Outcome : IC₅₀ values or apoptosis rates .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Reproducibility Checklist

Full protocol disclosure : Include reaction times, equipment brands, and software versions .

Raw data access : Deposit spectra, chromatograms, and statistical code in open repositories .

Negative results : Report failed experiments to prevent redundant efforts (e.g., catalytic methods yielding <30%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.